![molecular formula C14H17BrF3NO2 B12616354 N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919352-43-5](/img/structure/B12616354.png)
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a synthetic organic compound that features a bromophenyl group, a trifluoroethyl group, and an L-leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoroacetic acid.
Formation of Intermediate: The 4-bromophenylacetic acid is reacted with trifluoroacetic acid in the presence of a dehydrating agent to form the intermediate compound.
Coupling with L-leucine: The intermediate is then coupled with L-leucine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Coupling Reactions: The trifluoroethyl group can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
科学的研究の応用
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its leucine moiety.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the leucine moiety can mimic natural amino acids, facilitating binding to enzymes or receptors. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-valine: Similar structure but with a valine moiety instead of leucine.
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-isoleucine: Contains an isoleucine moiety.
Uniqueness
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability, while the leucine moiety allows for specific interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
特性
CAS番号 |
919352-43-5 |
|---|---|
分子式 |
C14H17BrF3NO2 |
分子量 |
368.19 g/mol |
IUPAC名 |
(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)7-11(13(20)21)19-12(14(16,17)18)9-3-5-10(15)6-4-9/h3-6,8,11-12,19H,7H2,1-2H3,(H,20,21)/t11-,12?/m0/s1 |
InChIキー |
HFQAABRSEQRKGS-PXYINDEMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
正規SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
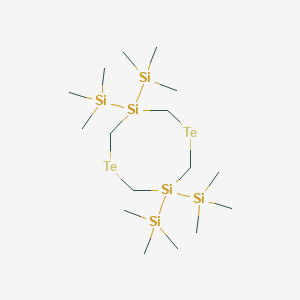
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
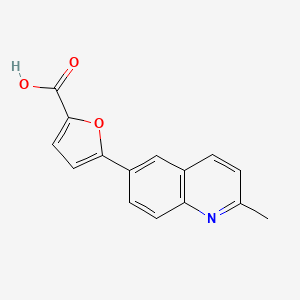
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
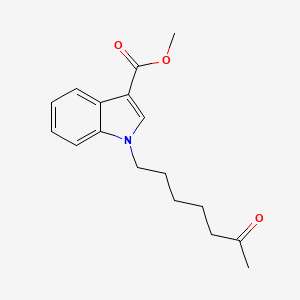
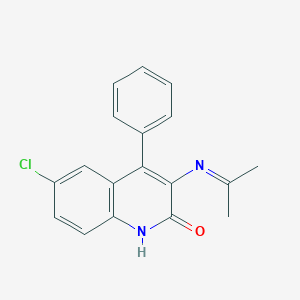
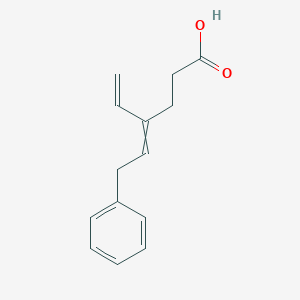
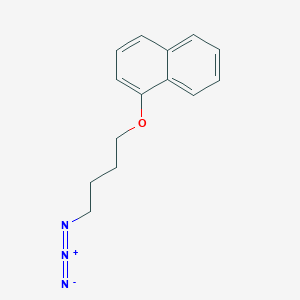
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

